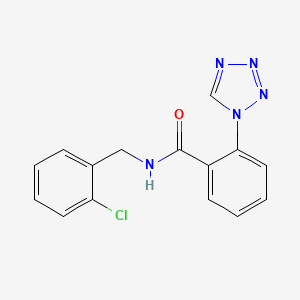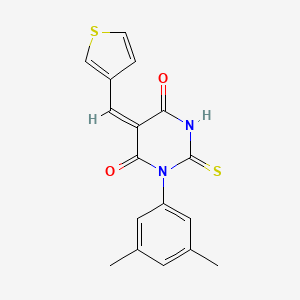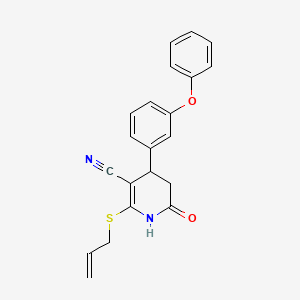![molecular formula C19H29NO6 B5160138 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate](/img/structure/B5160138.png)
4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate, also known as IPPB, is a synthetic compound that belongs to the class of morpholine oxalates. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The exact mechanism of action of 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate is not fully understood. However, it is believed to act as a modulator of certain receptors, including the sigma-1 receptor. 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate has also been shown to interact with membrane proteins and alter their function.
Biochemical and Physiological Effects:
4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate can induce apoptosis in cancer cells, inhibit the growth of certain bacteria, and modulate the activity of certain enzymes. In vivo studies have shown that 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate can reduce pain and inflammation, and improve cognitive function.
実験室実験の利点と制限
One advantage of using 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate in lab experiments is its high purity and stability. 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate is its potential toxicity. Care should be taken when handling 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate, and appropriate safety measures should be implemented.
将来の方向性
There are several future directions for research on 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the mechanism of action of 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate in cancer cells and to evaluate its efficacy in animal models.
Another area of interest is its potential use as a tool for studying protein-protein interactions. 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate has been shown to interact with membrane proteins, and further studies are needed to determine its potential as a tool for studying protein-protein interactions.
In conclusion, 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate is a synthetic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate have been discussed in this paper. Further research is needed to fully understand the potential of 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate in various fields.
合成法
The synthesis of 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate involves the reaction between 4-(4-isopropylphenoxy)butylamine and oxalic acid. The reaction takes place in a solvent such as ethanol or methanol, and the product obtained is a white crystalline powder. The purity of the product can be increased by recrystallization from a suitable solvent.
科学的研究の応用
4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its ability to act as a ligand for certain receptors, including the sigma-1 receptor. 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate has also been studied for its potential use as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
In pharmacology, 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate has been shown to have analgesic and anti-inflammatory properties. It has also been investigated for its potential use as an antidepressant and anxiolytic agent.
In biochemistry, 4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate has been studied for its ability to interact with membrane proteins and alter their function. It has also been investigated for its potential use as a tool for studying protein-protein interactions.
特性
IUPAC Name |
oxalic acid;4-[4-(4-propan-2-ylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-15(2)16-5-7-17(8-6-16)20-12-4-3-9-18-10-13-19-14-11-18;3-1(4)2(5)6/h5-8,15H,3-4,9-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZFPIFVWOWJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;4-[4-(4-propan-2-ylphenoxy)butyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[benzyl(phenylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5160055.png)
![5-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5160070.png)

![17-(4-iodo-2-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5160093.png)
![2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5160096.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B5160116.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-phenylacetamide](/img/structure/B5160118.png)

![5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5160147.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5160148.png)

![2-methoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5160163.png)
